![molecular formula C49H60B4O8 B13402029 2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)
2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobifluorene core with four boronic ester groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] typically involves the following steps:
Formation of the Spirobifluorene Core: The spirobifluorene core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent cyclization reactions.
Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a borylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic ester groups can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of various organic materials and pharmaceuticals.
Aplicaciones Científicas De Investigación
2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: It is employed in the synthesis of conjugated polymers and other advanced materials that have applications in sensors, transistors, and other electronic devices.
Medicinal Chemistry: The compound’s boronic ester groups make it a useful building block in the synthesis of biologically active molecules and potential drug candidates.
Mecanismo De Acción
The mechanism by which 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester groups act as nucleophiles, reacting with electrophilic partners (such as aryl halides) in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the construction of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This compound also features multiple boronic ester groups and is used in similar applications, such as organic electronics and materials science.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester compound used in the synthesis of conjugated copolymers and other advanced materials.
Uniqueness
What sets 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] apart is its spirobifluorene core, which provides unique electronic properties and structural stability. This makes it particularly valuable in the development of high-performance organic electronic devices .
Propiedades
Fórmula molecular |
C49H60B4O8 |
|---|---|
Peso molecular |
820.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[2',7,7'-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C49H60B4O8/c1-41(2)42(3,4)55-50(54-41)29-17-21-33-34-22-18-30(51-56-43(5,6)44(7,8)57-51)26-38(34)49(37(33)25-29)39-27-31(52-58-45(9,10)46(11,12)59-52)19-23-35(39)36-24-20-32(28-40(36)49)53-60-47(13,14)48(15,16)61-53/h17-28H,1-16H3 |
Clave InChI |
FZXHNTCTFRYPRM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)B7OC(C(O7)(C)C)(C)C)C8=C5C=C(C=C8)B9OC(C(O9)(C)C)(C)C)C=C(C=C4)B1OC(C(O1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


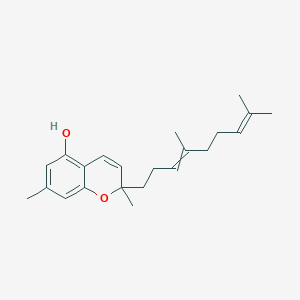
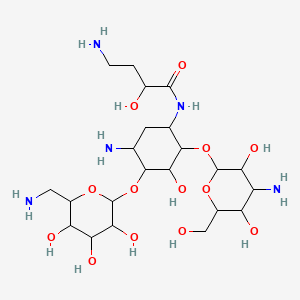
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)

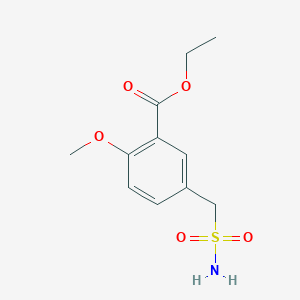

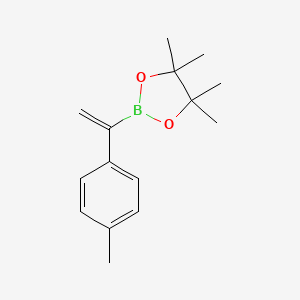

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
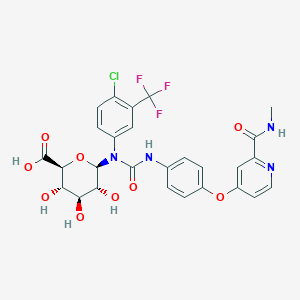
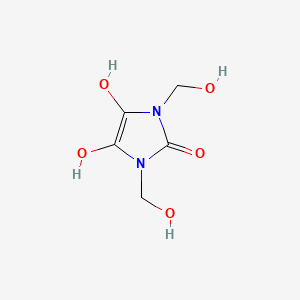
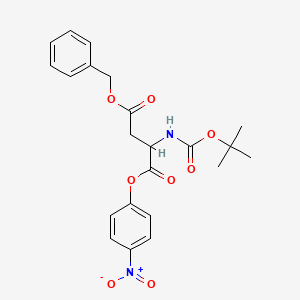
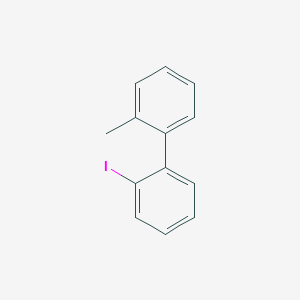
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
